6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Overview
Description
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H6BrN3O and its molecular weight is 252.071. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile derivatives exhibit potential in antimicrobial applications. Derivatives of similar compounds have demonstrated significant activity against various aerobic and anaerobic bacteria, indicating their utility in the development of new antibacterial agents. For example, certain cyanopyridine derivatives showed minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL against different bacterial strains (Bogdanowicz et al., 2013).
Synthetic Utility in Heterocyclic Compounds
This compound plays a crucial role as a precursor in synthesizing various heterocyclic compounds. Its derivatives have been used to create polyfunctionally substituted pyrazolonaphthyridines, pentaazanaphthalenes, and heptaazaphenanthrenes (Aly, 2006). Additionally, it has been involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which possess antibacterial properties (Rostamizadeh et al., 2013).
Application in Molecular Docking and Screening
Novel pyridine and fused pyridine derivatives of this compound have been synthesized and subjected to molecular docking screenings towards various target proteins. These compounds displayed moderate to good binding energies, suggesting their potential in drug development and biochemical studies (Flefel et al., 2018).
Antibacterial Evaluation
Studies involving derivatives of this compound have found them to possess notable antibacterial properties. For instance, certain thiazolo[4,5-d]pyrimidine derivatives synthesized from similar compounds exhibited promising antibacterial activities, adding value to the field of antibacterial drug discovery (Rahimizadeh et al., 2011).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is PDK1 . PDK1, or 3-phosphoinositide-dependent protein kinase-1, is a master kinase, which is crucial for the activation of numerous downstream kinases involved in diverse cellular responses.
Mode of Action
This compound acts as a PDK1 inhibitor . By inhibiting PDK1, it prevents the activation of downstream kinases, thereby disrupting the signaling pathways that are essential for cell proliferation and survival.
Biochemical Pathways
The inhibition of PDK1 affects several biochemical pathways, most notably the PI3K/Akt/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PDK1, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death.
Result of Action
The result of this compound’s action is anticancer and antiproliferative activity . By inhibiting PDK1 and disrupting the PI3K/Akt/mTOR pathway, it can induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWRYBKHXGXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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